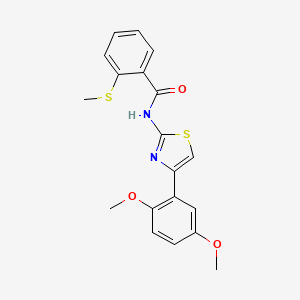

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide

Description

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide is a thiazole-based benzamide derivative characterized by a 2,5-dimethoxyphenyl group at the 4-position of the thiazole ring and a methylthio substituent at the 2-position of the benzamide moiety. Thiazole derivatives are widely studied for their biological activities, including anti-inflammatory, analgesic, and immunomodulatory properties .

Properties

IUPAC Name |

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S2/c1-23-12-8-9-16(24-2)14(10-12)15-11-26-19(20-15)21-18(22)13-6-4-5-7-17(13)25-3/h4-11H,1-3H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPPDPBIGVWYOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=CC=CC=C3SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of 2,5-dimethoxyphenyl isothiocyanate with a suitable amine under reflux conditions.

Attachment of the Benzamide Group: The resulting thiazole intermediate is then reacted with 2-(methylthio)benzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.

Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.

Signal Transduction: The compound may interfere with intracellular signaling pathways, affecting cell function and behavior.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of N-(arylthiazol-2-yl)benzamides, where variations in substituents on both the thiazole ring and benzamide moiety significantly influence biological activity. Key structural analogs include:

Key Observations:

- Electron-Donating vs. In contrast, bromo or sulfonamide substituents (e.g., Compound 50, 2D216) introduce electron-withdrawing effects, which may improve binding affinity to charged residues .

- Benzamide Substituents : The methylthio group in the target compound offers moderate lipophilicity, balancing solubility and membrane permeability. Sulfonamide analogs (e.g., 2D216) exhibit higher polarity, possibly improving solubility but reducing blood-brain barrier penetration .

Biological Activity

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as a thiazole derivative. Its structural features include:

- Thiazole Ring : Provides unique electronic properties.

- Benzamide Moiety : Contributes to the compound's interaction with biological targets.

- Substituents : The presence of a 2,5-dimethoxyphenyl group and a methylthio group enhances its chemical reactivity and biological activity.

The molecular formula is with a molecular weight of approximately 300.37 g/mol .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens.

- Mechanism : The compound may inhibit bacterial growth by interfering with cell wall synthesis or disrupting metabolic pathways.

- In vitro Studies : Preliminary studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as fungi like Candida albicans .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cell Lines Tested : Various cancer cell lines have demonstrated sensitivity to the compound, indicating its potential as an anticancer agent.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results showed:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Bacillus subtilis | 18 |

| Escherichia coli | 15 |

These findings suggest that the compound could be developed into an effective antimicrobial agent .

Study 2: Anticancer Activity

In a separate study focusing on its anticancer properties, this compound was tested on human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 8.0 |

The results indicate potent cytotoxic effects, warranting further investigation into its mechanisms and therapeutic potential .

The biological activity of this compound is attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

- Receptor Modulation : It has been suggested that the compound can modulate receptors associated with cell signaling pathways, influencing processes such as apoptosis and inflammation .

Q & A

Q. What synthetic methodologies are employed for the preparation of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide?

- Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to form the thiazole-benzamide backbone . Key steps include:

- Thiazole ring formation : Condensation of thiourea derivatives with α-halo ketones.

- Amide coupling : Using reagents like EDCI/HOBt for benzamide linkage.

- Purification : Column chromatography or recrystallization for isolating the target compound .

Example protocol:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Thiazole formation | Thiourea, CH₃CN, reflux | 65–75 | >90% |

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 50–60 | >85% |

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns protons and carbons, confirming substituent positions (e.g., methoxy vs. methylthio groups) .

- IR Spectroscopy : Identifies functional groups (amide C=O stretch ~1650 cm⁻¹, thiazole C=N ~1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₁₉H₁₈N₂O₃S₂) .

Q. What initial biological screening assays are recommended to evaluate its bioactivity?

- Methodological Answer :

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Anti-inflammatory : COX-2 inhibition assay using ELISA .

- Antimicrobial : Broth microdilution for MIC determination against S. aureus or E. coli .

Advanced Research Questions

Q. How can researchers optimize the yield and purity during the synthesis of this compound?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency .

- Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)₂) improve cross-coupling yields .

- Reaction monitoring : TLC or HPLC-MS to track intermediate formation and adjust reaction time .

Example optimization table:

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | DMF/H₂O | 80 | 58 |

| PdCl₂(dppf) | Toluene/EtOH | 100 | 72 |

Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data?

- Methodological Answer :

- Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS to identify metabolic instability .

- Metabolite identification : Use liver microsomes or hepatocytes to detect inactive/toxic metabolites .

- Orthogonal assays : Compare 2D cell cultures vs. 3D spheroids to mimic in vivo complexity .

Q. How do electronic effects of substituents influence the reactivity and bioactivity of this thiazole derivative?

- Methodological Answer :

- Methoxy groups : Electron-donating effects enhance nucleophilic aromatic substitution at the thiazole C-5 position .

- Methylthio group : Sulfur’s polarizability stabilizes radical intermediates in oxidation reactions .

- SAR analysis : Compare derivatives with substituent modifications (e.g., nitro vs. methoxy) to correlate electronic effects with IC₅₀ values .

Q. What computational approaches are utilized to predict binding modes with target proteins?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) .

- QSAR modeling : Use descriptors like logP and HOMO/LUMO energies to predict bioactivity .

Example docking result:

| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| EGFR | -9.2 | Hydrogen bonds with Met793, hydrophobic with Leu718 |

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported cytotoxicity data across studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.